Lipophilicity Advantage Over Methyl Ester and Acid
Ethyl 1-Methyl-4-benzimidazolecarboxylate exhibits a calculated LogP (XLogP3) of 1.7 , which is significantly higher than the theoretical LogP for the corresponding methyl ester (estimated ~1.2-1.3 based on standard Hansch-Leo fragment constants) and markedly higher than the ionizable carboxylic acid derivative (estimated LogP ~0.5-1.0 for the neutral form, but exists predominantly as a hydrophilic carboxylate anion at physiological pH).
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | XLogP3 = 1.7 |
| Comparator Or Baseline | Methyl 1-Methylbenzimidazole-4-carboxylate (CAS 672957-91-4) and 1-Methyl-1H-benzimidazole-4-carboxylic acid. |
| Quantified Difference | Higher than methyl ester (~1.2-1.3) and carboxylic acid (~0.5-1.0) |
| Conditions | Computational prediction (XLogP3) for the neutral molecule. |
Why This Matters
Higher lipophilicity is directly correlated with increased passive membrane permeability, which is a critical advantage for compounds intended to cross biological barriers like the cell membrane or blood-brain barrier in cellular and in vivo studies [1].
- [1] Lipinski, C. A., Lombardo, F., Dominy, B. W., & Feeney, P. J. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. View Source
